![molecular formula C15H12ClFO2 B2517848 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone CAS No. 400878-26-4](/img/structure/B2517848.png)
1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with related structures have been synthesized and analyzed, providing insights into the potential characteristics of the compound . These compounds typically contain a phenyl ethanone moiety and are substituted with various functional groups that can influence their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of related compounds often involves the chlorination of precursor molecules or the condensation of different aromatic aldehydes with aminophenyl ethanone. For example, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was synthesized using POCl3 as a chlorinating reagent . Similarly, derivatives of 1-(3-(benzylideneamino)phenyl)ethanone were obtained by condensing 1-(3-aminophenyl)ethanone with various aryl aldehydes . These methods suggest that the synthesis of "1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone" could potentially be achieved through analogous reactions involving appropriate chlorination and etherification steps.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, FTIR, NMR, and computational methods like DFT . These studies reveal that the geometrical parameters of these molecules are consistent with their respective XRD data. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various analyses, including HOMO-LUMO, NBO, and MEP studies . These analyses provide insights into the electron distribution within the molecules, the sites of potential electrophilic and nucleophilic attacks, and the charge transfer processes that occur during chemical reactions. For instance, the HOMO is often localized over the entire molecule except for certain substituents, while the LUMO is more delocalized, indicating areas where charge transfer occurs .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by their vibrational spectra, hyperpolarizability calculations, and molecular docking studies . The vibrational spectra help in assigning different functional groups present in the molecule. Hyperpolarizability values suggest the potential of these compounds in nonlinear optical applications. Molecular docking studies have been used to predict the biological activity of these compounds, such as their inhibitory activity against various proteins, which could indicate potential therapeutic applications .
Scientific Research Applications
Synthesis and Applications in Chemical Reactions
Visible-light assisted one-pot preparation of aryl glyoxals The compound 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone was utilized in a visible-light photocatalyzed method for synthesizing aryl glyoxals from acetoarylones. This innovative approach employs blue LEDs, air, vitamin C, and dioxane dibromide, providing a safer and environmentally friendlier alternative to traditional oxidation reactions which often use harmful reagents like selenium dioxide. This method's efficacy was demonstrated through the oxidation of monoamine oxidase-B inhibitors, showcasing its potential in synthesizing medically significant compounds (Natarajan et al., 2017).
Synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanone A general synthesis methodology for a specific class of compounds was presented, using a two-step process involving condensation and cyclization reactions. The chemical versatility is achieved through the use of various aldehydes, leading to the synthesis of compounds with potential anxiolytic properties. Although this research doesn't directly involve the exact chemical , it highlights the broader class of chemicals and their potential applications in synthesizing bioactive molecules (Liszkiewicz et al., 2006).
Study on synthesis and antimicrobial activity The compound was part of a synthesis process producing derivatives that exhibited antimicrobial activities against various microbial species, including Escherichia coli and Staphylococcus aureus. This study highlights the compound's role in the synthesis of potentially significant antimicrobial agents, showcasing its relevance in medical and pharmacological research (Dave et al., 2013).
Synthesis and Characterization in Materials Science
Synthesis, characterization, and biological activity of styrenic polymers A new styrene monomer, including a derivative of 1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, was synthesized and characterized. The study focused on the thermal properties, antibacterial, and antifungal effects of the monomer and its polymer derivatives, offering insights into its potential applications in materials science and microbiology (Erol et al., 2013).
properties
IUPAC Name |
1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-10(18)11-4-2-5-12(8-11)19-9-13-14(16)6-3-7-15(13)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXRLGDPQGRJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

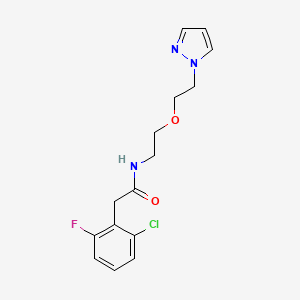
![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)
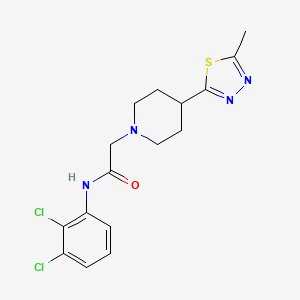
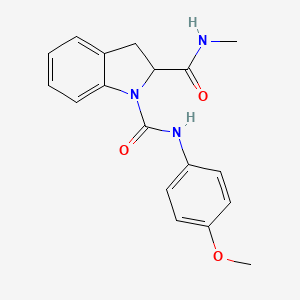
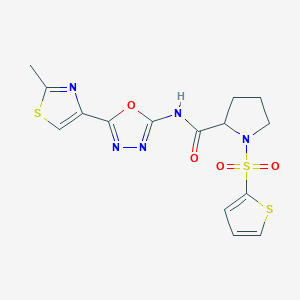

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)



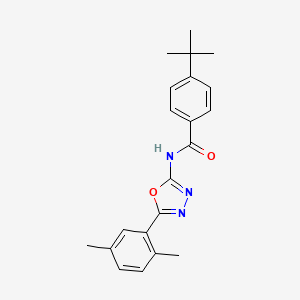
![3-[2-(2,4-Dichloroanilino)vinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2517788.png)